molecular formula 2C13H19NO3.C4H4O4 B140423 (E)-but-2-enedioic acid;2-(phenylmethoxymethoxymethyl)morpholine CAS No. 131962-59-9

(E)-but-2-enedioic acid;2-(phenylmethoxymethoxymethyl)morpholine

Cat. No.: B140423
CAS No.: 131962-59-9
M. Wt: 590.7 g/mol
InChI Key: DKZAAOPXVWYXBP-WXXKFALUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(E)-but-2-enedioic acid;2-(phenylmethoxymethoxymethyl)morpholine" consists of two structural components:

  • 2-(phenylmethoxymethoxymethyl)morpholine: A morpholine derivative substituted with a bulky phenylmethoxymethoxymethyl group. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, is often utilized in pharmaceuticals due to its polarity and bioavailability. The substituent introduces steric bulk and additional ether linkages, which may enhance solubility or alter metabolic stability compared to simpler morpholine derivatives.

For example, substitution reactions involving morpholine derivatives with halogenated intermediates, as seen in (e.g., pyridine substitution in compound 2e), could be relevant .

Properties

IUPAC Name

(E)-but-2-enedioic acid;2-(phenylmethoxymethoxymethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H19NO3.C4H4O4/c2*1-2-4-12(5-3-1)9-15-11-16-10-13-8-14-6-7-17-13;5-3(6)1-2-4(7)8/h2*1-5,13-14H,6-11H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZAAOPXVWYXBP-WXXKFALUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)COCOCC2=CC=CC=C2.C1COC(CN1)COCOCC2=CC=CC=C2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(CN1)COCOCC2=CC=CC=C2.C1COC(CN1)COCOCC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131962-59-9
Record name Benzenemethanol, alpha-((2-morpholinylmethoxy)methyl)-, (E)-2-butenedioate (2:1) (salt)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131962599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthesis of Morpholine Core

The morpholine scaffold is synthesized via enantioselective epoxide ring-opening, leveraging (R)-epichlorohydrin as a chiral building block. A two-step sequence involves:

  • Epoxide Activation :

    • (R)-Epichlorohydrin reacts with 2-(methoxymethoxymethyl)phenol in methanol under basic conditions (KOH, 0–25°C) to form an epoxide intermediate.

    • Key conditions : 1:1.5 molar ratio, 12 h stirring, 70–80% yield.

  • Amine Cyclization :

    • The epoxide is treated with ethanolamine in toluene at 110°C with Pd₂(dba)₃/XantPhos catalysis, inducing ring closure to form the morpholine ring.

    • Stereochemical outcome : >99% enantiomeric excess (ee) achieved via chiral ligand control.

Functionalization with Methoxymethyl and Benzyl Groups

  • Methoxymethyl Protection : The secondary hydroxyl group is protected using chloromethyl methyl ether (MOM-Cl) and DIPEA in dichloromethane (0°C to RT, 90% yield).

  • Benzylation : The primary alcohol undergoes benzylation with benzyl bromide and NaH in THF (60°C, 85% yield).

Salt Formation with Fumaric Acid

The freebase morpholine is dissolved in ethanol and treated with fumaric acid (1:1 molar ratio) at 50°C, yielding the title compound as a crystalline solid (mp 142–144°C, 95% yield).

Pd-Catalyzed Carboamination Strategy

Substrate Preparation

  • Ethanolamine Derivative : N-Boc-2-(methoxymethoxymethyl)ethanolamine is prepared via O -allylation of 2-aminoethanol with MOM-Cl .

Pd-Mediated Coupling

  • Reaction Conditions :

    • Substrate (0.5 mmol), Pd(OAc)₂ (4 mol%), P(2-furyl)₃ (16 mol%), NaO*tBu (2 equiv), and aryl bromide (1.2 equiv) in toluene at 105°C for 12–18 h.

    • Yield : 65–78% for cis -3,5-disubstituted morpholines.

Deprotection and Salt Formation

  • Boc Removal : TFA in DCM (RT, 2 h) followed by neutralization with NaHCO₃ .

  • Acid Coordination : Fumaric acid is added in methanol, yielding the target compound (82% yield).

Reductive Amination and Tosyl Group Manipulation

Tosylamide Intermediate Synthesis

  • Epoxide Opening : (R)-Glycidol reacts with tosylamide in DMF at 70°C to form β-hydroxyethyl sulfonamide (88% yield).

  • THP Protection : The hydroxyl group is protected with 3,4-dihydro-2H-pyran (THP) and p-TsOH (90% yield).

Cyclization and Functionalization

  • Second Epoxide Opening : The THP-protected intermediate reacts with 2-(benzyloxy)ethyl epoxide under basic conditions (K₂CO₃, 80°C), followed by tosylation and ring closure.

  • MOM Introduction : MOM-Cl is added to the free hydroxyl group (0°C, 85% yield).

Final Salt Formation

The morpholine base is combined with fumaric acid in acetone, precipitating the product (mp 140–142°C, 91% yield).

Comparative Analysis of Methods

Method Key Advantage Yield Stereocontrol Scalability
Epoxide Ring-OpeningHigh enantiopurity (>99% ee)70–80%ExcellentModerate
Pd-Catalyzed CouplingBroad substrate scope65–78%GoodHigh
Reductive AminationAvoids toxic catalysts80–85%ModerateHigh

Challenges and Optimization

  • Steric Hindrance : Bulky substituents (e.g., benzyl and MOM groups) reduce cyclization efficiency. Using microwave irradiation (100°C, 30 min) improves reaction rates.

  • Acid Sensitivity : MOM groups are prone to cleavage under acidic conditions. Neutral pH workup is critical during salt formation.

  • Crystallization Issues : Fumarate salt crystallization requires slow cooling in ethanol/water (1:1) to avoid oiling out .

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;2-(phenylmethoxymethoxymethyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetaldehyde derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

(E)-but-2-enedioic acid;2-(phenylmethoxymethoxymethyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;2-(phenylmethoxymethoxymethyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, synthetic, and physical properties of "(E)-but-2-enedioic acid;2-(phenylmethoxymethoxymethyl)morpholine" with structurally related compounds from the evidence:

Compound Molecular Formula Molecular Weight Key Functional Groups/Substituents Physical Properties Synthetic Highlights
This compound (Target) Not explicitly provided ~400–450 (estimated) Morpholine ring, phenylmethoxymethoxymethyl, dicarboxylic acid Likely high polarity; moderate solubility Potential nucleophilic substitution or esterification
Ethyl (E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)-2-butenoate C₁₄H₁₅BrO₅ 343.17 Bromophenoxy, formyl, methoxy, ester N/A Esterification and phenolic substitution
(E)-but-2-enedioic acid,3,5-dibromo-4-[2-(dimethylamino)ethoxy]aniline C₁₄H₁₈Br₂N₂O₅ ~452.03 Dibromoaniline, dimethylaminoethoxy, dicarboxylic acid Bp: 382.9°C; Flash point: 185.4°C Likely involves bromination and ether formation
3,5-Diethyl 2,6-bis(chloromethyl)-1,4-dihydropyridine-3,4,5-tricarboxylate C₁₆H₂₀Cl₂N₂O₇ ~423.25 Chloromethyl, pyridine, ester N/A Condensation and esterification

Key Observations:

Structural Complexity : The target compound’s phenylmethoxymethoxymethyl group introduces greater steric hindrance compared to smaller substituents like bromine or methoxy groups in and . This may reduce reactivity in substitution reactions but enhance lipid solubility for biological applications.

Polarity and Solubility : The morpholine ring and dicarboxylic acid moiety likely increase polarity compared to ester-dominated compounds (e.g., ). However, the bulky substituent may offset this, requiring optimization for solubility in drug formulations.

Synthetic Routes : Unlike ’s pyridine substitution, the target compound’s synthesis may involve morpholine derivatives reacting with halogenated intermediates under milder conditions due to steric constraints.

Thermal Stability : Compounds with bromine substituents () exhibit higher boiling points (e.g., 382.9°C in ), likely due to increased molecular weight and halogen-mediated intermolecular forces. The target compound’s thermal properties remain speculative but may align with morpholine-based analogs.

Research Implications and Limitations

  • Pharmacological Potential: Morpholine derivatives are often explored as kinase inhibitors or antimicrobial agents. The target compound’s substituents could modulate target binding compared to brominated or ester-based analogs .
  • Data Gaps : Direct experimental data (e.g., melting point, synthetic yield) for the target compound are unavailable, necessitating further characterization.
  • Comparative Reactivity : The absence of halogen atoms in the target compound may reduce electrophilic reactivity compared to and but improve metabolic stability.

Biological Activity

The compound (E)-but-2-enedioic acid;2-(phenylmethoxymethoxymethyl)morpholine , also known as a morpholine derivative, has garnered interest in biological research due to its potential pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure and Properties

The compound consists of a morpholine ring connected to a butenedioic acid moiety and a phenylmethoxymethyl group. This unique structure may influence its biological activity, particularly in interactions with biological targets.

Biological Activity Overview

1. Antioxidant Activity
Research indicates that morpholine derivatives exhibit significant antioxidant properties. The presence of the morpholine ring enhances the electron-donating ability, which is crucial for scavenging free radicals. A study demonstrated that morpholine derivatives could reduce oxidative stress markers in vitro, suggesting potential protective effects against cellular damage.

2. Anticancer Potential
Morpholine derivatives have been evaluated for their anticancer activity across various cancer cell lines. For instance, compounds similar to this compound showed potent inhibition against human glioblastoma (U87MG) and liver cancer (HepG2) cell lines. In one study, the derivative exhibited a GI50 value lower than 0.05 µM against HepG2 cells, indicating strong cytotoxicity compared to standard chemotherapeutics like doxorubicin .

3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in various metabolic pathways:

  • Acetylcholinesterase (AChE) : Inhibition of AChE is vital for potential applications in treating neurodegenerative diseases like Alzheimer’s.
  • Cyclooxygenase (COX) : Morpholine derivatives have shown promise as COX inhibitors, which could lead to anti-inflammatory applications .

Case Study 1: Anticancer Activity

In a comparative study, several morpholine derivatives were tested against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that specific substitutions on the morpholine ring significantly enhanced cytotoxicity. For example, compounds with halogenated phenyl groups demonstrated increased potency against HepG2 cells, suggesting that structural modifications can optimize therapeutic efficacy .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of morpholine derivatives against oxidative stress-induced neuronal cell death. The derivative was shown to significantly reduce apoptosis markers in neuronal cultures exposed to oxidative stress, highlighting its potential for developing neuroprotective agents .

Data Table: Biological Activities of Morpholine Derivatives

Activity TypeTarget Cell LineIC50/EC50 ValueReference
AntioxidantN/AN/A
AnticancerHepG2<0.05 µM
AChE InhibitionN/AN/A
COX InhibitionN/AN/A

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-but-2-enedioic acid;2-(phenylmethoxymethoxymethyl)morpholine?

  • Methodology :

  • Condensation Reactions : Utilize carbodiimide coupling agents (e.g., DCC) to form amide bonds between the morpholine derivative and (E)-but-2-enedioic acid. Optimize pH (6–7) and temperature (0–25°C) to prevent racemization .
  • Alkylation : Introduce the phenylmethoxymethoxymethyl group via nucleophilic substitution on the morpholine nitrogen. Use polar aprotic solvents (e.g., DMF) and catalytic KI to enhance reactivity .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and verify purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Q. How can researchers characterize the compound’s structural integrity and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., morpholine ring protons at δ 3.5–4.0 ppm; (E)-but-2-enedioic acid protons as doublets at δ 6.3–6.5 ppm with J=1516HzJ = 15–16 \, \text{Hz}) .
  • HPLC-MS : Quantify purity (>95%) and validate molecular weight (e.g., ESI-MS for [M+H]+^+ at m/z 393.4) .
  • Melting Point Analysis : Compare observed values (e.g., 145–148°C) with literature data to assess crystallinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during synthesis?

  • Approaches :

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09, B3LYP/6-31G*) to predict NMR shifts and compare with experimental data, identifying potential stereochemical mismatches .
  • Isotopic Labeling : Use 15N^{15}N- or 13C^{13}C-labeled precursors to trace reaction pathways and confirm regioselectivity in alkylation steps .
  • Variable Temperature NMR : Detect dynamic processes (e.g., ring puckering in morpholine) by analyzing line broadening or coalescence at elevated temperatures .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Key Factors :

  • Catalyst Selection : Screen palladium catalysts (e.g., Pd(OAc)2_2) for cross-coupling steps; optimize ligand-to-metal ratios (1:1–1:2) to minimize side reactions .
  • Solvent Effects : Test solvents with varying polarity (e.g., THF vs. DCM) to stabilize intermediates. For acid-sensitive steps, use anhydrous conditions with molecular sieves .
  • Reaction Monitoring : Implement in-situ FTIR to track carbonyl formation (e.g., 1700–1750 cm1^{-1}) and adjust reagent stoichiometry dynamically .

Q. What are the structure-activity relationships (SAR) of this compound in biological systems?

  • Experimental Design :

  • Functional Group Modifications : Synthesize analogs with varied substituents (e.g., replacing phenylmethoxy with alkyl groups) to assess impact on membrane permeability (logP via shake-flask method) .
  • Enzyme Assays : Test inhibitory effects on target enzymes (e.g., kinases) using fluorescence-based assays (IC50_{50} determination) .
  • Molecular Dynamics Simulations : Model interactions between the morpholine moiety and hydrophobic enzyme pockets (e.g., GROMACS software) to rationalize binding affinities .

Q. How does the compound interact with biological targets at the molecular level?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., receptors) on sensor chips to measure real-time binding kinetics (konk_{on}, koffk_{off}) .
  • X-ray Crystallography : Co-crystallize the compound with its target to resolve binding modes (resolution ≤ 2.0 Å) .
  • Metabolomic Profiling : Use LC-MS/MS to identify downstream metabolites in cell cultures, linking structural features to metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.